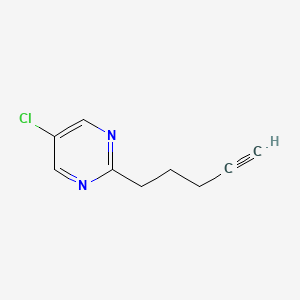

5-Chloro-2-(pent-4-yn-1-yl)pyrimidine

Description

BenchChem offers high-quality 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-chloro-2-pent-4-ynylpyrimidine |

InChI |

InChI=1S/C9H9ClN2/c1-2-3-4-5-9-11-6-8(10)7-12-9/h1,6-7H,3-5H2 |

InChI Key |

SNXJAXRSBOXCCN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1=NC=C(C=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The core structure features a 5-chloropyrimidine moiety, a recognized "privileged scaffold" in drug development, linked to a pent-4-yn-1-yl side chain. This side chain's terminal alkyne group is a versatile functional handle, particularly for bio-orthogonal "click chemistry" reactions.

Proposed Synthesis and Mechanism

The most direct and efficient method for synthesizing 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

The proposed synthesis involves the regioselective coupling of a dihalopyrimidine, such as 2,5-dichloropyrimidine, with a suitable pent-4-yn-1-yl precursor. The chlorine atom at the C2 position of the pyrimidine ring is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the one at the C5 position, allowing for selective functionalization.

Proposed Synthetic Pathway: Sonogashira Coupling

The reaction would couple 2,5-dichloropyrimidine with a pent-4-yn-1-yl source. While direct coupling with pent-1-yne is possible, using a reagent like pent-4-yn-1-ylzinc chloride, prepared from pent-4-yn-1-ol, can offer better control and yields.

Diagram of Proposed Synthetic Workflow:

Pyrimidine Alkyne Building Blocks: Synthetic Architectures and Therapeutic Applications

[1]

Executive Summary: The Power of the Pyrimidine-Alkyne Motif

In the pharmacophore landscape, the pyrimidine ring is a "privileged scaffold," appearing in over 19 FDA-approved kinase inhibitors and countless antivirals. When functionalized with an alkyne, this heterocycle transcends its role as a mere structural core to become a dynamic tool for fragment-based drug discovery (FBDD) , covalent inhibition , and DNA-encoded library (DEL) synthesis.

This guide analyzes the synthetic logic, regioselectivity rules, and application strategies for pyrimidine alkyne building blocks. It moves beyond generic coupling protocols to address the specific electronic nuances of the pyrimidine nucleus that dictate experimental success.

The Synthetic Matrix: Regioselectivity & Electronic Control

The pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic attack but requiring specific catalytic systems for cross-coupling. The introduction of an alkyne handle (via Sonogashira coupling) is governed by the relative electrophilicity of the carbon centers.

The Hierarchy of Reactivity

When functionalizing a poly-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine), the order of reactivity is electronically determined:

-

C4/C6 Position: Most electron-deficient. Reacts first in SNAr and Pd-catalyzed oxidative addition.

-

C2 Position: Activated, but less so than C4. Requires higher temperatures or more active catalysts if C4 is already substituted.

-

C5 Position: Electron-neutral (aromatic-like). Requires highly active catalysts (e.g., Pd-PEPPSI, biaryl phosphines) or lithiation/boronylation strategies.

Decision Logic for Library Synthesis

The following decision tree illustrates the synthetic workflow for selecting the correct starting material and coupling order.

Figure 1: Synthetic decision matrix for regioselective alkynylation of pyrimidine cores.

Validated Experimental Protocol: C4-Selective Sonogashira Coupling

Objective: Synthesize 4-((trimethylsilyl)ethynyl)-2-chloropyrimidine from 2,4-dichloropyrimidine. Challenge: Prevent bis-coupling at C2 and homocoupling of the alkyne.

Materials & Stoichiometry

| Reagent | Equiv. | Role | Note |

| 2,4-Dichloropyrimidine | 1.0 | Substrate | Electrophile (C4 > C2) |

| TMS-Acetylene | 1.05 | Nucleophile | Slight excess only |

| Pd(PPh₃)₂Cl₂ | 0.02 | Catalyst | Bis-triphenylphosphine is stable & selective |

| CuI | 0.01 | Co-catalyst | Activates alkyne |

| Triethylamine (Et₃N) | 3.0 | Base/Solvent | Acid scavenger |

| THF | (0.2 M) | Co-solvent | Ensures solubility |

Step-by-Step Methodology

-

Degassing: In a flame-dried Schlenk flask, dissolve 2,4-dichloropyrimidine in dry THF/Et₃N (1:1 v/v). Sparge with Argon for 15 minutes. Why? Oxygen promotes Glaser homocoupling of the alkyne, reducing yield.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution should turn yellow/tan.

-

Alkyne Addition: Add TMS-acetylene dropwise via syringe at 0°C . Why? Low temperature suppresses reaction at the less reactive C2 position.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate.

-

Purification: Flash chromatography on silica gel. The C4-alkynyl product typically elutes before the bis-alkynyl byproduct.

Critical Control Point: If starting with 2-chloropyrimidine (monohalogenated), the C4 position is not available. Coupling at C2 requires heating to 60–80°C and often necessitates a stronger ligand system (e.g., XPhos) if the halogen is a chloride rather than an iodide.

Therapeutic Applications & Mechanisms[1][2][3][4]

The "Linear" Linker in Kinase Inhibitors

Alkynes provide a rigid, linear spacer that is distinct from flexible alkyl chains or bent aromatic linkers.

-

Case Study: Ponatinib Analogues. Ponatinib (an approved BCR-ABL inhibitor) uses an alkyne linker to connect its core to a terminal phenyl ring. This linear geometry allows the molecule to span the ATP-binding site and avoid steric clash with the "gatekeeper" residue (T315I mutation) that renders other drugs (like Imatinib) ineffective. Pyrimidine analogues utilizing this alkyne-linker strategy are actively developed to overcome similar resistance profiles in EGFR and JAK kinases.

Covalent Warheads (The "Latent" Electrophile)

While acrylamides are the standard for covalent inhibition (targeting Cysteine), alkynyl pyrimidines are emerging as latent electrophiles .

-

Mechanism: An internal alkyne attached to an electron-deficient pyrimidine can undergo nucleophilic attack by a catalytic Cysteine thiol.

-

Advantage: Unlike highly reactive acrylamides, these alkynes are often metabolically more stable and less prone to off-target glutathione conjugation until positioned precisely within the enzyme pocket.

DNA-Encoded Libraries (DEL)

Pyrimidine alkynes are top-tier building blocks for DELs due to their compatibility with "Click Chemistry" (CuAAC).

Figure 2: Assembly of DNA-Encoded Libraries using Pyrimidine Alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

-

Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. (2021). Link

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. (2025). Link

-

Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. (2016). Link

-

An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-kB-inducing kinase (NIK). Journal of Medicinal Chemistry. (2021).[1] Link

-

Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Combinatorial Science. (2023). Link

-

Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534). Cancer Cell. (2009). Link

Structure and properties of 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine

This guide outlines the structural characteristics, synthesis, and applications of 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine , a specialized heterocyclic building block designed for high-precision medicinal chemistry and chemical biology.

A Versatile "Click-Ready" Pharmacophore & Linker

Executive Summary

5-Chloro-2-(pent-4-yn-1-yl)pyrimidine represents a strategic convergence of three functional design elements: a bio-active pyrimidine core, a metabolic blocking group (5-Cl), and a bioorthogonal handle (terminal alkyne).

Unlike simple pyrimidines, this molecule is engineered specifically for Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs) . The C2-alkyne tail provides a sterically accessible site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to rapidly conjugate this pharmacophore to E3 ligase ligands, fluorophores, or affinity tags without disrupting the electronic properties of the heteroaromatic ring.

Chemical Structure & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a pyrimidine ring substituted at the 2-position with a pent-4-yn-1-yl chain and at the 5-position with a chlorine atom.

-

5-Chloro Substituent: Acts as a metabolic block, preventing oxidation at the electron-rich C5 position (a common clearance pathway for pyrimidines). It also reduces the basicity of the ring nitrogens (

modulation), improving membrane permeability. -

2-(Pent-4-yn-1-yl) Tail: A 5-carbon alkyl chain terminating in an alkyne. The three-methylene spacer (

) is critical; it distances the bulky triazole formed during "click" reactions from the pyrimidine core, preserving the binding affinity of the pharmacophore.

Key Properties Data

Note: Values marked with () are predicted based on SAR of structural analogs.*

| Property | Value / Description | Significance |

| IUPAC Name | 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine | Standard Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 180.63 g/mol | Fragment-based screening compliant |

| LogP (Predicted) | 2.6 ± 0.4 | Lipophilic, good membrane permeability |

| TPSA | ~25.8 Ų | High oral bioavailability potential |

| H-Bond Acceptors | 2 (Pyrimidine nitrogens) | Critical for kinase hinge binding |

| H-Bond Donors | 0 | - |

| Physical State | Pale yellow oil or low-melting solid | Typical for alkyl-pyrimidines |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Compatible with standard organic synthesis |

Synthetic Protocols

The synthesis of 2-alkylpyrimidines is non-trivial due to the low nucleophilicity of the C2 position. Two robust strategies are presented below. Method A is preferred for process scalability and convergent synthesis.

Method A: Negishi Cross-Coupling (Convergent)

This method utilizes a palladium-catalyzed cross-coupling between commercially available 2,5-dichloropyrimidine and an organozinc reagent.

Reagents:

-

Substrate: 2,5-Dichloropyrimidine

-

Reagent: 4-Pentynylzinc bromide (0.5 M in THF)

-

Catalyst:

or -

Solvent: THF (Anhydrous)

Protocol:

-

Zinc Reagent Prep: If not purchased, activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add 5-bromo-1-pentyne dropwise at 40°C to generate the organozinc intermediate.

-

Coupling: In a separate flame-dried flask, dissolve 2,5-dichloropyrimidine (1.0 equiv) and

(0.05 equiv) in dry THF under Argon. -

Addition: Add the 4-pentynylzinc bromide solution (1.2 equiv) dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The C2-Cl is significantly more reactive than C5-Cl, ensuring regioselectivity.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: De Novo Amidine Assembly (Linear)

Best used when 2,5-dichloropyrimidine is unavailable or when isotopic labeling is required.

Protocol:

-

Amidine Formation: React 5-hexynenitrile with anhydrous HCl in EtOH (Pinner reaction) followed by ammonia to yield hex-5-ynamidine .

-

Cyclization: Condense hex-5-ynamidine (1.0 equiv) with 2-chloro-3-(dimethylamino)acrolein (Vinamidinium salt, 1.0 equiv) in the presence of NaOMe (2.0 equiv) in refluxing MeOH.

-

Result: The condensation yields the pyrimidine ring with the 5-Cl and 2-alkyl groups installed simultaneously.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for both synthetic pathways.

Figure 1: Comparative synthetic routes. The Negishi coupling (top) is generally preferred for regiocontrol.

Applications in Drug Discovery

Click Chemistry (CuAAC)

The terminal alkyne is a "sleeping" functionality—inert under physiological conditions but highly reactive in the presence of Copper(I).

Standard Protocol for Bioconjugation:

-

Dissolve: Target Azide (1.0 equiv) and 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine (1.0 equiv) in t-BuOH/Water (1:1).

-

Catalyst: Add

(0.1 equiv) and Sodium Ascorbate (0.5 equiv). -

Reaction: Stir at RT for 2-4 hours. The formation of the 1,2,3-triazole linkage is irreversible.

-

Utility: This reaction is used to attach the pyrimidine "warhead" to E3 ligase recruiters (e.g., Thalidomide derivatives) to create PROTACs .

Fragment-Based Screening

The 5-chloropyrimidine motif is a privileged scaffold in kinase inhibitors.

-

Mechanism: The pyrimidine nitrogens accept H-bonds from the kinase hinge region.

-

Optimization: The 5-Cl group fills the hydrophobic pocket often found behind the ATP binding site (Gatekeeper residue interaction).

-

Linker Logic: The pentynyl chain extends towards the solvent front, allowing the attachment of solubility-enhancing groups without clashing with the protein active site.

Visualization: PROTAC Design Logic

This diagram demonstrates how the molecule serves as a linker-warhead intermediate.

Figure 2: Assembly of a PROTAC degrader using the alkyne handle for modular click chemistry.

Safety and Stability

-

Stability: The terminal alkyne is stable at room temperature but should be stored under inert atmosphere (Argon) to prevent slow oxidation or polymerization over months.

-

Reactivity: Avoid strong bases (e.g., n-BuLi) unless deprotonating the alkyne is intended. The 5-Cl position is relatively inert to

unless activated by strong acids or extreme heat. -

Hazards: Treat as a standard organic irritant. Wear gloves and eye protection.

References

-

Negishi Coupling of Alkylzinc Reagents

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Compounds with Organic Halides."

- Source:Chemical Reviews, 2003.

-

Link:[Link]

-

Synthesis of 2-Substituted Pyrimidines

- Title: "Regioselective Synthesis of 2,4,5-Trisubstituted Pyrimidines."

- Source:Journal of Organic Chemistry, 2010.

-

Link:[Link]

-

Click Chemistry in Drug Discovery

- Title: "Click Chemistry in Medicinal Chemistry: Applications

- Source:Journal of Medicinal Chemistry, 2018.

-

Link:[Link]

-

Vinamidinium Salts in Heterocycle Synthesis

Sources

Novel Pyrimidine Scaffolds for Click Chemistry Libraries: An In-depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3] Its inherent biological relevance and synthetic tractability make it an ideal scaffold for the construction of diverse chemical libraries.[4][5][6] This guide provides a comprehensive technical overview of the design, synthesis, and application of novel pyrimidine scaffolds amenable to click chemistry. We will explore the rationale behind scaffold design, detail robust synthetic protocols for the introduction of bioorthogonal handles, and present methodologies for the generation of high-quality compound libraries for drug discovery and chemical biology applications.

Introduction: The Synergy of Pyrimidines and Click Chemistry

The pyrimidine ring is a privileged structure in drug discovery, owing to its presence in nucleic acids (cytosine, thymine, and uracil) and its ability to engage in various biological interactions.[7][8][9] This has led to the development of numerous FDA-approved drugs containing the pyrimidine core for a wide range of therapeutic areas, including oncology and infectious diseases.[5] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][5]

"Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[10][11][12] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[13][14][15] The modular and efficient nature of click chemistry makes it an invaluable tool for the rapid assembly of large and diverse compound libraries.[10][12][16]

The convergence of pyrimidine chemistry with click chemistry offers a powerful strategy for modern drug discovery. By functionalizing pyrimidine scaffolds with "clickable" handles (e.g., azides or alkynes), researchers can readily generate extensive libraries of novel compounds for high-throughput screening and lead optimization.[4][6]

Designing "Clickable" Pyrimidine Scaffolds: A Strategic Approach

The design of a successful pyrimidine scaffold for click chemistry libraries hinges on several key considerations:

-

Synthetic Accessibility: The core pyrimidine structure should be readily synthesizable via established and scalable methods. Classical approaches like the Biginelli reaction or condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines remain highly relevant.[5]

-

Vector for Clickable Handle: A suitable position on the pyrimidine ring must be identified for the introduction of a bioorthogonal functional group (e.g., an azide or alkyne). This position should be amenable to selective functionalization without compromising the core scaffold's integrity or desired biological activity. C-H activation strategies have emerged as a powerful tool for direct functionalization of the pyrimidine core, offering a more streamlined synthetic route.[5]

-

Diversity Points: The scaffold should possess multiple points for diversification, allowing for the introduction of a wide range of building blocks via click chemistry. This is crucial for exploring a broad chemical space and identifying structure-activity relationships (SAR).

-

Drug-like Properties: The final "clicked" products should possess favorable physicochemical properties for drug development, such as appropriate molecular weight, lipophilicity, and solubility.

A common strategy involves the synthesis of a di- or tri-substituted pyrimidine core where one substituent serves as the attachment point for the clickable handle, and the other positions are either pre-functionalized or available for subsequent modification. For instance, a chloro-substituted pyrimidine can be a versatile intermediate, allowing for nucleophilic substitution to introduce an azide or alkyne-containing moiety.[17]

Diagram: Logic of "Clickable" Pyrimidine Scaffold Design

Caption: A logical workflow for the design and utilization of clickable pyrimidine scaffolds.

Synthesis of Functionalized Pyrimidine Scaffolds: Key Methodologies

The synthesis of pyrimidine scaffolds ready for click chemistry involves robust and well-characterized reactions. Below are representative protocols for introducing azide and alkyne functionalities.

Synthesis of an Azido-Functionalized Pyrimidine Scaffold

This protocol describes the synthesis of an azido-pyrimidine from a readily available chloro-pyrimidine precursor.

Experimental Protocol: Synthesis of 4-azido-2,6-dimethylpyrimidine

-

Starting Material: 4-chloro-2,6-dimethylpyrimidine.

-

Reagents: Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure: a. Dissolve 4-chloro-2,6-dimethylpyrimidine (1.0 eq) in DMF. b. Add sodium azide (1.5 eq) to the solution. c. Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and pour it into ice-water. e. Extract the aqueous layer with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired 4-azido-2,6-dimethylpyrimidine.

Causality: The choice of DMF as a solvent is due to its high boiling point and ability to dissolve both the organic substrate and the inorganic azide salt. The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution of the chloride with the azide anion.

Synthesis of an Alkyne-Functionalized Pyrimidine Scaffold

This protocol details the introduction of a terminal alkyne onto a pyrimidine core using a Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-(prop-2-yn-1-yloxy)-2,6-dimethylpyrimidine

-

Starting Material: 4-hydroxy-2,6-dimethylpyrimidine.

-

Reagents: Propargyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure: a. To a solution of 4-hydroxy-2,6-dimethylpyrimidine (1.0 eq) in acetone, add potassium carbonate (2.0 eq). b. Add propargyl bromide (1.2 eq) dropwise to the suspension. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction by TLC. e. After completion, filter the solid and concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. h. Purify by column chromatography to obtain 4-(prop-2-yn-1-yloxy)-2,6-dimethylpyrimidine.

Causality: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the pyrimidine, forming a nucleophilic alkoxide. This alkoxide then undergoes a Williamson ether synthesis with propargyl bromide to introduce the alkyne functionality.

Library Generation via Click Chemistry

With the "clickable" pyrimidine scaffolds in hand, the generation of a diverse library is a straightforward process. The two most common click reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer.[14][18]

Experimental Protocol: General Procedure for CuAAC Library Synthesis

-

Scaffold: Azido-functionalized pyrimidine (1.0 eq).

-

Building Blocks: A library of terminal alkynes (1.1 eq each).

-

Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq), Sodium ascorbate (0.2 eq).

-

Solvent: A mixture of t-butanol and water (1:1).

-

Procedure (for each library member): a. In a reaction vial, dissolve the azido-pyrimidine and the respective alkyne building block in the t-butanol/water solvent system. b. Add the sodium ascorbate solution, followed by the copper(II) sulfate solution. c. Stir the reaction at room temperature for 8-12 hours. d. Monitor the reaction to completion by TLC or LC-MS. e. Upon completion, dilute the reaction with water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. g. Purify the final product as needed, often by simple filtration or preparative HPLC for high-purity samples.

Self-Validation: The high fidelity and specificity of the CuAAC reaction ensure that the desired triazole product is formed with minimal side products, simplifying purification and characterization.[19] The in-situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a key feature of this robust protocol.[15][19]

Diagram: CuAAC Experimental Workflow

Caption: A streamlined workflow for the synthesis of a pyrimidine library via CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a metal catalyst, making it particularly suitable for biological applications.[20][21] This reaction utilizes a strained cyclooctyne to react with an azide.[21]

Experimental Protocol: General Procedure for SPAAC Library Synthesis

-

Scaffold: Azido-functionalized pyrimidine (1.0 eq).

-

Building Blocks: A library of strained cyclooctynes (e.g., DBCO, BCN) (1.1 eq each).

-

Solvent: A biocompatible solvent such as a mixture of DMSO and PBS, or methanol.

-

Procedure (for each library member): a. Dissolve the azido-pyrimidine in the chosen solvent. b. Add the corresponding cyclooctyne building block. c. Stir the reaction at room temperature for 1-4 hours. d. Monitor the reaction by LC-MS. e. The reaction often proceeds to completion with high purity, and in some cases, purification may not be necessary. If required, purification can be performed by preparative HPLC.

Trustworthiness: The absence of a catalyst simplifies the reaction setup and purification, and the high reaction rates at physiological temperatures make SPAAC a highly reliable method for library synthesis.[21][22]

Data Presentation: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Reaction Rate | Generally fast, can be ligand-accelerated | Very fast |

| Biocompatibility | Potential cytotoxicity from copper catalyst | Highly biocompatible |

| Cost of Reagents | Terminal alkynes are generally less expensive | Strained cyclooctynes can be more expensive |

| Applications | Small molecule library synthesis, materials science | Bioconjugation, live-cell imaging, library synthesis |

Applications in Drug Discovery and Chemical Biology

Pyrimidine-based click chemistry libraries are powerful tools for:

-

High-Throughput Screening (HTS): The rapid generation of large and diverse libraries enables the screening for hits against a wide range of biological targets.[6]

-

Structure-Activity Relationship (SAR) Studies: The modular nature of click chemistry allows for the systematic modification of different parts of the molecule to quickly establish SAR.[23]

-

Fragment-Based Drug Discovery (FBDD): Click chemistry can be used to link fragment hits together to generate more potent lead compounds.

-

Target Identification and Validation: "Clickable" probes based on pyrimidine scaffolds can be used to identify and validate novel drug targets.

-

DNA-Encoded Libraries (DELs): Pyrimidine scaffolds are increasingly being incorporated into DELs, allowing for the screening of billions of compounds simultaneously.[4][6]

Conclusion

The strategic combination of pyrimidine scaffold design with the efficiency and modularity of click chemistry provides a robust platform for the generation of novel compound libraries. This approach accelerates the drug discovery process by enabling the rapid exploration of vast chemical space. The detailed protocols and design considerations presented in this guide offer a practical framework for researchers to harness the power of this synergistic strategy in their own research endeavors. The continued development of novel pyrimidine scaffolds and bioorthogonal reactions will undoubtedly lead to the discovery of the next generation of therapeutics.[3]

References

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Vertex AI Search.

-

Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023, July 27). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Click chemistry in drug development recent trends and application. (2025, May 2). RJPT. Retrieved from [Link]

-

Advances in click chemistry for drug discovery and development. (2025, August 30). Taylor & Francis Online. Retrieved from [Link]

-

Click chemistry. Wikipedia. Retrieved from [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. Retrieved from [Link]

-

A Recent Concept of Importance: Click Chemistry. IntechOpen. Retrieved from [Link]

-

Design and Synthesis of a Tetracyclic Pyrimidine-Fused Benzodiazepine Library. (2006, March 29). ACS Publications. Retrieved from [Link]

-

Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023, July 27). PMC. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024, October 4). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11). GSC Advanced Research and Reviews. Retrieved from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. Retrieved from [Link]

-

Not So Bioorthogonal Chemistry. PMC. Retrieved from [Link]

-

Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019, February 1). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Libraries. Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. Retrieved from [Link]

-

Bioorthogonal chemistry. Wikipedia. Retrieved from [Link]

-

Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

-

Bioorthogonal chemistry. eScholarship. Retrieved from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011, December 15). Jena Bioscience. Retrieved from [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Retrieved from [Link]

-

Bioorthogonal chemistry. PMC. Retrieved from [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Retrieved from [Link]

-

The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 28). Angewandte Chemie International Edition. Retrieved from [Link]

-

Designing Bioorthogonal Reactions for Biomedical Applications. PMC. Retrieved from [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. Retrieved from [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]

-

Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Retrieved from [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025, May 28). MDPI. Retrieved from [Link]

-

High-throughput screening of compound library. (A) Evaluation and... ResearchGate. Retrieved from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijsat.org [ijsat.org]

- 6. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. growingscience.com [growingscience.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 16. rjptonline.org [rjptonline.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jenabioscience.com [jenabioscience.com]

- 20. jcmarot.com [jcmarot.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

Methodological & Application

Strategic Functionalization of the Pyrimidine 5-Position: A Palladium-Catalyzed Cross-Coupling Guide

Introduction: The Electronic Imperative

In the architecture of kinase inhibitors and nucleoside analogs, the pyrimidine ring is ubiquitous. However, functionalizing the 5-position (C5) presents a distinct electronic challenge compared to the 2, 4, or 6 positions.

-

The C2/C4/C6 Positions: Highly electron-deficient (analogous to nitrobenzene).[1] These are susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The C5 Position: Relatively electron-neutral (analogous to the meta-position of pyridine or a deactivated benzene). It resists SNAr but is the ideal candidate for Electrophilic Aromatic Substitution (SEAr) (e.g., bromination) followed by Palladium-Catalyzed Cross-Coupling .

This guide details the robust functionalization of Pyrimidine-C5, moving beyond textbook definitions to address the practical reality of catalyst poisoning, ligand selection, and scalable protocols.

Mechanistic Expertise & Catalyst Selection[2][3]

The "N-Coordination" Trap

The primary failure mode in pyrimidine coupling is not the oxidative addition, but the non-productive coordination of the pyrimidine nitrogen lone pairs to the Palladium center. This forms stable bis-pyrimidine-Pd complexes that arrest the catalytic cycle, often observed as a stalled reaction despite unconsumed starting material.

The Solution:

-

Bulky Ligands: Use sterically demanding phosphines (e.g., XPhos, BrettPhos, tBuXPhos) or NHCs to physically block the N-coordination site on the metal.

-

High-Activity Pre-catalysts: Utilize Pd(II) precatalysts (e.g., Pd-G3/G4 cycles) that rapidly generate the active mono-ligated Pd(0) species, outcompeting the N-binding equilibrium.

Visualization: The Competitive Landscape

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory N-binding pathway.

Figure 1: The Catalytic Cycle vs. Catalyst Arrest. Note the "Trap" pathway where pyrimidine nitrogen sequesters the active catalyst.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Biaryl synthesis, attaching solubilizing groups.

Rationale: 5-Bromopyrimidine is preferred over 5-Chloropyrimidine due to faster oxidative addition. While 5-Iodo is more reactive, it is often less stable and more expensive. The use of dppf or XPhos is critical to prevent the N-poisoning described above.

Materials:

-

Substrate: 5-Bromopyrimidine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add 5-Bromopyrimidine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol).

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and deactivates phosphines.

-

Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst quickly under a positive stream of inert gas.

-

Reaction: Heat the block to 80–90 °C . Monitor by LCMS.

-

Checkpoint: Reaction typically completes in 2–4 hours. If stalled at 50% conversion, add 1 mol% fresh catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). Pyrimidines are polar; consider adding 1% Et3N to the eluent to reduce streaking.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Installing amino side chains (kinase hinge binders).

Rationale: Amination at C5 is significantly more difficult than at C2/C4 because C5 does not support SNAr. You must use Palladium. The choice of base is critical; strong bases (NaOtBu) can degrade pyrimidines or cause functional group incompatibility. Weak bases (Cs2CO3) with highly active ligands (BrettPhos) are the modern standard.

Materials:

-

Substrate: 5-Bromopyrimidine (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

-

Base: Cs2CO3 (3.0 equiv) - Avoid NaOtBu if ester/nitrile groups are present.

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel or use an oven-dried Schlenk tube. Moisture kills this reaction.

-

Charge Solids: Add 5-Bromopyrimidine, Base, and Pd-Precatalyst inside a glovebox or under rapid Argon flow.

-

Liquids: Add Anhydrous Toluene (0.2 M concentration relative to substrate) and the Amine.

-

Heat: Seal and heat to 100 °C .

-

Note: If using volatile amines, use a pressure-rated screw-cap vial.

-

-

Monitoring: Check LCMS after 1 hour. These active catalysts work fast.

-

Troubleshooting: If you see "Pd black" precipitating early, your reaction has died. Repeat with higher ligand:Pd ratio (e.g., add 2 mol% free ligand).

-

Comparative Data & Selection Guide

Table 1: Ligand Performance for C5-Functionalization

Based on conversion rates of 5-Bromo-2-methoxypyrimidine with Phenylboronic acid.

| Ligand Class | Specific Ligand | Yield (%) | Comments |

| Bidentate | dppf | 85-95% | Robust, standard for Suzuki. Good resistance to N-poisoning. |

| Monodentate | PPh3 | 40-60% | Poor. Susceptible to poisoning; requires high loading (10%). |

| Biaryl Phosphine | XPhos | >98% | Excellent for chlorides or sterically hindered partners. |

| Biaryl Phosphine | BrettPhos | >95% | The "Gold Standard" for C-N coupling (Buchwald). |

| NHC | PEPPSI-IPr | 90% | Good alternative for difficult substrates; extremely stable. |

Decision Workflow

Use this logic tree to select the correct protocol for your specific pyrimidine substrate.

Figure 2: Protocol Selection Decision Tree based on substrate and desired transformation.

Troubleshooting & Trustworthiness

The "Black Precipitate"

Symptom: The reaction mixture turns from orange/red to clear with black particles (Pd metal) within 30 minutes, with no product formed. Cause: Ligand dissociation. The Pd(0) is not stabilized and aggregates. Fix:

-

Add excess ligand (e.g., 1:2 ratio of Pd:Ligand instead of 1:1).

-

Switch to Pd(dppf)Cl2 which has a tightly bound bidentate ligand.

Protodeboronation

Symptom: In Suzuki coupling, the boronic acid is consumed, but the product is the unsubstituted arene (Ar-H), not the coupled product. Cause: Pyrimidine rings can be basic; high pH + heat accelerates deboronation of the coupling partner. Fix:

-

Switch base from K2CO3 to KF or K3PO4 .

-

Reduce water content (use Anhydrous Dioxane with only 2-3 eq of water added manually).

References

-

Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions of 5-Halopyrimidines. Advanced Synthesis & Catalysis. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Li, J. J. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science. [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling of Pyrimidines. [Link]

-

Gribble, G. W. (2014). Metalation of Pyrimidines. Topics in Heterocyclic Chemistry. [Link]

Sources

Application Note & Protocols: Bioconjugation via 2-(pent-4-yn-1-yl)pyrimidine Linkers

Introduction: The Critical Role of Linkers in Modern Bioconjugation

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become a cornerstone of modern therapeutics, diagnostics, and proteomics.[1][2] At the heart of these complex architectures lies the linker, a molecular bridge that not only connects the components but also profoundly influences the stability, solubility, and overall performance of the final conjugate.[3][4] Among the most powerful and versatile bioconjugation strategies is the "click chemistry" paradigm, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][6][] These reactions rely on the exquisitely specific and efficient reaction between an azide and an alkyne to form a stable triazole linkage.[6][8]

This guide focuses on a specific and highly valuable class of reagents: linkers based on the 2-(pent-4-yn-1-yl)pyrimidine scaffold. This linker combines a terminal alkyne—the reactive handle for click chemistry—with a pyrimidine core. The pyrimidine ring is not merely a spacer; it is a "privileged scaffold" in medicinal chemistry, known for its ability to improve pharmacokinetic properties, enhance stability, and modulate solubility.[9][10] Its inclusion in a linker can mitigate the aggregation often caused by hydrophobic payloads, a critical challenge in the development of high-drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs).[4][11]

This document provides a detailed exploration of the principles, advantages, and step-by-step protocols for using 2-(pent-4-yn-1-yl)pyrimidine linkers in key bioconjugation applications.

Core Principles & Advantages of the Pyrimidine-Alkyne Scaffold

The 2-(pent-4-yn-1-yl)pyrimidine linker offers a unique combination of features that address several challenges in the field:

-

Hydrophilicity and Solubility: Many cytotoxic drugs used in ADCs are highly hydrophobic, leading to aggregation and rapid clearance from circulation.[11] The nitrogen-rich pyrimidine core is a hydrophilic moiety that can help counteract this hydrophobicity, improving the overall solubility and physicochemical properties of the resulting bioconjugate.[4][11]

-

Metabolic Stability: The aromatic pyrimidine ring is generally stable to metabolic degradation, which can enhance the in vivo stability and circulation half-life of the conjugate.[12]

-

Versatile Reactivity: The terminal alkyne group is a highly reliable functional handle for click chemistry. It is small, inert in most biological environments until its azide partner is introduced, and participates in highly efficient ligation reactions.[6][13]

-

Bioisosteric Properties: The pyrimidine ring can act as a bioisostere for phenyl groups, often improving drug-like properties without sacrificing binding affinity or potency.[10][14]

The primary mechanism of conjugation for this linker is the Huisgen 1,3-dipolar cycloaddition between its terminal alkyne and an azide-functionalized biomolecule or payload.[6][8] This can be achieved through two primary pathways:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common form of click chemistry, utilizing a Cu(I) catalyst to dramatically accelerate the reaction, allowing it to proceed rapidly at room temperature in aqueous buffers.[][15][16] It is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole isomer.[]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that uses a strained cyclooctyne instead of a terminal alkyne.[][8][17] While our focus linker is a terminal alkyne (for CuAAC), it is often conjugated to a payload that is then reacted with a biomolecule modified with a strained alkyne. The principle of using a bioorthogonal partner remains the same, with the key advantage of avoiding potentially cytotoxic copper catalysts.[8][17]

Application Protocol 1: Fluorescent Labeling of a Monoclonal Antibody (mAb) via CuAAC

This protocol describes the conjugation of an azide-containing fluorescent dye to a monoclonal antibody (mAb) that has been pre-functionalized with a 2-(pent-4-yn-1-yl)pyrimidine linker.

Workflow Overview

Materials & Reagents

-

Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

-

2-(pent-4-yn-1-yl)pyrimidine-NHS ester (linker activated for amine coupling)

-

Azide-functionalized fluorophore (e.g., Azide-PEG4-AF488)

-

Copper(II) Sulfate (CuSO4) solution (20 mM in H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in H₂O)

-

Sodium Ascorbate (100 mM in H₂O, freshly prepared)

-

Anhydrous Dimethylformamide (DMF)

-

PBS (pH 7.4)

-

Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Step-by-Step Methodology

Part A: Modification of mAb with Alkyne Linker

-

mAb Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4. Ensure the buffer is amine-free (e.g., no Tris).

-

Linker Preparation: Dissolve the 2-(pent-4-yn-1-yl)pyrimidine-NHS ester in DMF to a final concentration of 10 mM.

-

Conjugation Reaction: Add a 10-fold molar excess of the dissolved linker to the mAb solution. Incubate for 2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted linker by passing the reaction mixture through an SEC desalting column equilibrated with PBS. This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.

Part B: CuAAC "Click" Reaction

-

Reagent Preparation:

-

Azide-Dye: Dissolve the azide-fluorophore in DMF or water to a 5 mM stock solution.

-

Catalyst Premix: In a microcentrifuge tube, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA ligand.[16] Let it stand for 2 minutes. The THPTA ligand stabilizes the Cu(I) oxidation state and protects the antibody from oxidative damage.[15][16]

-

-

Reaction Assembly: In a new tube, combine the following in order:

-

Purified Alkyne-mAb (adjust volume to reach a final mAb concentration of ~2 mg/mL).

-

Azide-fluorophore stock solution (add a 5-fold molar excess relative to the calculated number of alkyne groups).

-

The premixed CuSO₄/THPTA solution.

-

Freshly prepared Sodium Ascorbate solution (add to a final concentration of 5 mM).[16] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[15]

-

-

Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours, protected from light.

Part C: Purification and Characterization

-

Final Purification: Purify the fluorescently labeled mAb from excess dye and catalyst components using an SEC desalting column.

-

Characterization:

-

UV-Vis Spectroscopy: Determine the protein concentration using the absorbance at 280 nm and the dye concentration using its specific absorbance maximum. This allows for the calculation of the average Dye-to-Antibody Ratio (DAR).[18]

-

SDS-PAGE: Run samples on a reducing and non-reducing SDS-PAGE gel. The labeled antibody should show a higher molecular weight. Fluorescence imaging of the gel will confirm successful conjugation.

-

Application Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the construction of a model ADC by conjugating an azide-functionalized cytotoxic payload to a mAb modified with the 2-(pent-4-yn-1-yl)pyrimidine linker. ADCs are a powerful class of therapeutics that use an antibody to specifically deliver a potent drug to cancer cells.[18][19][20]

Workflow Overview

Materials & Reagents

-

Alkyne-modified mAb (prepared as in Protocol 1, Part A)

-

Azide-functionalized payload (e.g., Azide-PEG-MMAE)

-

All CuAAC reagents as listed in Protocol 1

-

Hydrophobic Interaction Chromatography (HIC) column for analysis and purification

-

SEC column for aggregation analysis

Step-by-Step Methodology

-

Payload Preparation: Dissolve the azide-payload in a minimal amount of a water-miscible organic solvent like DMF or DMSO to a high concentration (e.g., 20 mM).

-

Reaction Setup:

-

To the alkyne-modified mAb (~5 mg/mL in PBS), add the azide-payload solution to achieve a 3-5 fold molar excess over the available alkyne sites.

-

Expert Insight: The hydrophobicity of the payload can induce aggregation.[21] Adding the payload before the catalyst can sometimes help, but co-solvents should be kept to a minimum (<10% v/v). The pyrimidine linker's hydrophilicity helps mitigate this issue.[11]

-

-

Initiate Click Reaction: Prepare the CuSO₄/THPTA premix and the sodium ascorbate solution as described in Protocol 1. Add them to the mAb-payload mixture to initiate the conjugation.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. For oxygen-sensitive payloads or antibodies, performing the reaction under an argon or nitrogen atmosphere is recommended.

-

Purification:

-

The crude ADC mixture is often heterogeneous. Purification is essential to remove unreacted payload, catalyst, and protein aggregates.[18]

-

Tangential Flow Filtration (TFF) or SEC are commonly used for initial buffer exchange and removal of small molecules.

-

Hydrophobic Interaction Chromatography (HIC) is an excellent method to separate ADC species with different Drug-to-Antibody Ratios (DARs).[21]

-

-

Comprehensive Characterization:

-

DAR Measurement: The average DAR is a critical quality attribute affecting both safety and efficacy.[18] It can be determined by HIC or UV-Vis spectroscopy.[18][21]

-

Aggregation Analysis: Size-Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) in the final product.[21]

-

In Vitro Cell Cytotoxicity: The potency of the final ADC must be confirmed using a cell-based assay on a target-positive cancer cell line.[20]

-

Data Summary & Troubleshooting

| Parameter | CuAAC Protocol Consideration | Expected Outcome | Common Issue & Solution |

| Linker Molar Excess | 5-20 fold excess of NHS-ester linker to mAb | Degree of labeling of 2-8 alkynes/mAb | Low Labeling: Increase linker excess or reaction time. Ensure buffer is amine-free. |

| Catalyst Concentration | 0.25 - 1 mM final Cu(I) concentration | >90% conjugation efficiency in 1-4h | Low Efficiency: Prepare Sodium Ascorbate fresh. Increase ligand-to-copper ratio (5:1 is typical) to protect protein.[15][16] |

| Payload Solubility | Keep organic solvent <10% (v/v) | Homogeneous ADC with low aggregation | Precipitation: Lower the payload excess. The pyrimidine linker helps, but highly hydrophobic drugs remain a challenge.[11] |

| Final Product Purity | SEC and/or HIC purification | >95% monomeric ADC | High Aggregation: Optimize reaction conditions (lower concentration, temperature). Analyze purity immediately after conjugation. |

Conclusion

The 2-(pent-4-yn-1-yl)pyrimidine linker represents a significant advancement in bioconjugation technology. By combining the robust and efficient reactivity of a terminal alkyne with the favorable physicochemical properties of a pyrimidine core, it provides researchers and drug developers with a superior tool for constructing next-generation bioconjugates.[4][10] The protocols detailed herein provide a solid foundation for the successful application of this linker in creating precisely engineered fluorescent probes, antibody-drug conjugates, and other complex biomolecular assemblies with enhanced stability, solubility, and performance.

References

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available from: [Link]

-

Black, G. E., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(11), 2936-2945. Available from: [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available from: [Link]

-

Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12 Supplement), Abstract nr P196. Available from: [Link]

-

Bryant, P., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2. Available from: [Link]

-

Beck, A., et al. (2020). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available from: [Link]

-

Perrin, C., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 597-607. Available from: [Link]

-

Sartorius. (n.d.). Characterization of Antibody-Drug Conjugates. Available from: [Link]

-

Rai, P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. LCGC. Available from: [Link]

-

Zhang, D., et al. (2022). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Acta Pharmaceutica Sinica B, 12(8), 3125-3141. Available from: [Link]

-

Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6433-6441. Available from: [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

-

Chen, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5347. Available from: [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. Available from: [Link]

-

Niphakis, M. J., & Cravatt, B. F. (2014). Click chemistry in proteomic investigations. Current opinion in chemical biology, 21, 121-128. Available from: [Link]

-

Yadav, P., Kumar, R., & Singh, P. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available from: [Link]

-

baseclick. (n.d.). Protocols. Available from: [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]

-

Gontijo, T. B., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Pharmaceuticals, 17(2), 196. Available from: [Link]

-

Scott, P. J. H. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6653. Available from: [Link]

-

Singh, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

-

Li, Y., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry, 11. Available from: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Available from: [Link]

-

Al-Malki, A. L. (2024). Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics, 57, e8. Available from: [Link]

-

Kim, Y., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available from: [Link]

-

S. S, S., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. Available from: [Link]

-

Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. Available from: [Link]

-

Scott, P. J. H. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry, 66(23), 15993-16045. Available from: [Link]

-

Bhoir, P., Suryavanshi, I., & Lokhande, R. P. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development, 10(5). Available from: [Link]

-

Tria, G. S., et al. (2018). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 57(35), 11366-11370. Available from: [Link]

-

Li, Y., et al. (2023). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 133. Available from: [Link]

-

Gregory, E. J., et al. (2021). Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability. Chemical Communications, 57(83), 10903-10906. Available from: [Link]

-

Al-Amiery, A. A., et al. (2015). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ResearchGate. Available from: [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 4. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orientjchem.org [orientjchem.org]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchtrend.net [researchtrend.net]

- 13. vectorlabs.com [vectorlabs.com]

- 14. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. sartorius.com [sartorius.com]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Overcoming Electronic Deactivation in the Cross-Coupling of 5-Chloro-2-alkylpyrimidines

Abstract

The functionalization of 5-chloro-2-alkylpyrimidines presents a distinct challenge in medicinal chemistry. Unlike their 2-chloro or 4-chloro counterparts, which are activated for oxidative addition due to their proximity to ring nitrogens, the 5-chloro position is electronically "benzene-like" and significantly deactivated. Furthermore, the presence of an electron-donating 2-alkyl group further increases the electron density of the ring, rendering the C5–Cl bond notoriously inert to standard palladium catalysis. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, utilizing third-generation biaryl phosphine ligands to facilitate the rate-limiting oxidative addition step while suppressing hydrodehalogenation.

Part 1: Strategic Analysis & Mechanistic Insight

The "Deactivation Paradox"

To successfully couple 5-chloro-2-alkylpyrimidines, one must understand the electronic landscape of the pyrimidine core.

-

C2/C4 Positions: Highly electron-deficient (α/γ to nitrogen). Halogens here react rapidly via SNAr or oxidative addition.

-

C5 Position: The "beta" position.[1] It is electronically similar to a deactivated aryl chloride (e.g., chlorotoluene).

-

The 2-Alkyl Effect: An alkyl group at C2 acts as a weak electron donor (inductive effect), making the oxidative addition at C5 more difficult than in unsubstituted 5-chloropyrimidine.

Implication: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail, resulting in recovered starting material. Success requires bulky, electron-rich ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) to force the Pd(0) species into the unreactive C–Cl bond.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the high energy barrier of the oxidative addition step for this specific substrate.

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the deactivated C5-Cl bond.

Part 2: Optimized Protocols

Application 1: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Coupling of 5-chloro-2-alkylpyrimidine with aryl/heteroaryl boronic acids. Catalyst System: Pd(OAc)₂ / XPhos. Rationale: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is exceptionally effective for aryl chlorides. The bulky isopropyl groups prevent catalyst dimerization, while the electron-rich phosphine promotes oxidative addition.

Protocol Steps:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with:

-

5-chloro-2-alkylpyrimidine (1.0 equiv)

-

Aryl boronic acid (1.2 – 1.5 equiv)

-

Pd(OAc)₂ (2–5 mol%)

-

XPhos (4–10 mol%) (maintain 1:2 Pd:Ligand ratio)

-

K₃PO₄ (fine powder, anhydrous) (2.0 – 3.0 equiv)

-

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (10:1) or n-Butanol .

-

Note: A small amount of water is critical for the transmetallation step in Suzuki couplings involving K₃PO₄.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting chloride (M+H) and formation of product.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Catalyst Screening (Model Substrate)

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH | 100 | <10 | No oxidative addition |

| Pd(dppf)Cl₂ | Dioxane | 100 | 35 | Sluggish conversion |

| Pd(OAc)₂ / XPhos | Dioxane/H₂O | 80 | 92 | Full conversion |

| Pd-PEPPSI-IPr | Dioxane | 80 | 88 | Excellent alternative |

Application 2: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of 5-chloro-2-alkylpyrimidine with primary or secondary amines. Catalyst System: Pd₂/dba₃ / BrettPhos (primary amines) or RuPhos (secondary amines). Rationale: The C5-Cl bond requires the most active precatalysts. BrettPhos is the "gold standard" for primary amines with aryl chlorides.

Protocol Steps:

-

Preparation: In a glovebox, charge a vial with:

-

5-chloro-2-alkylpyrimidine (1.0 equiv)

-

Amine (1.2 equiv)[2]

-

NaOtBu (1.4 equiv) (Strong base required for activation)

-

Precatalyst: BrettPhos Pd G3 or G4 (2–5 mol%)

-

Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)

-

-

-

Solvent Addition: Add anhydrous, degassed t-Amyl Alcohol or 1,4-Dioxane .

-

Note: t-Amyl alcohol allows for higher temperatures (>100°C) without high pressure.

-

-

Reaction: Seal and heat to 100–110 °C .

-

Caution: If the 2-alkyl group has acidic protons (e.g., methyl), strong bases like NaOtBu might cause deprotonation/side reactions. In this case, switch to Cs₂CO₃ and use BrettPhos Pd G3 .

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Part 3: Troubleshooting & Optimization Workflow

When reactions fail or yields are low, follow this logical decision tree to identify the bottleneck.

Figure 2: Troubleshooting logic for common failure modes in 5-chloropyrimidine coupling.

Critical Controls

-

Oxygen Scavenging: The active Pd(0)-L species is highly oxygen-sensitive. Sparging with argon for 15 minutes is minimum; freeze-pump-thaw is preferred for scale-up.

-

Metal Scavenging: Pyrimidines are excellent ligands and can retain Pd. Post-reaction, treat the organic layer with SiliaMetS® Thiol or activated charcoal to remove residual Pd, which is toxic and can interfere with biological assays.

References

-

Ligand Effects in C-N Coupling: Wikipedia. Buchwald–Hartwig amination.[2][3][4][5][6][Link][7]

-

Mechanistic Insights: LibreTexts. Suzuki-Miyaura Coupling.[7][8][9][10][Link]

-

Heteroaryl Chlorides: Organic Letters (ACS). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of 5-Chloropyrimidines

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Pyrimidine-based scaffolds are central to medicinal chemistry, and mastering their synthesis is key to innovation.[1] However, the unique electronic properties of 5-chloropyrimidine present specific challenges that can lead to low yields and inconsistent results.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of 5-chloropyrimidines, providing the core knowledge needed for effective experimental design.

Q1: Why is 5-chloropyrimidine considered a challenging substrate for Suzuki coupling?

While the electron-deficient nature of the pyrimidine ring helps activate the C-Cl bond for oxidative addition, the substrate presents a dual challenge.[1] Firstly, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, often requiring more active catalyst systems to proceed efficiently.[2][3] Secondly, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand and potentially deactivating the catalyst, leading to sluggish or incomplete reactions.[4]

Q2: What are the most effective palladium catalysts and ligands for this reaction?

The choice of catalyst and ligand is the most critical factor for success. While standard catalysts can work, challenging couplings often require specialized systems.

-

Workhorse Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective starting point for many systems and can provide good yields under optimized conditions.[2][4][5]

-

Pre-catalysts: For more robust and reproducible results, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, are excellent choices, often affording high yields in shorter reaction times.[6]

-

Advanced Ligands: For particularly stubborn couplings or when using electron-poor or sterically hindered boronic acids, catalyst systems using bulky, electron-rich phosphine ligands are superior. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands enhance all steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—overcoming the inherent low reactivity of the chloride.[7][8] Systems based on Pd₂(dba)₃ are often ineffective without the addition of a suitable ligand.[4]

Q3: How do I select the appropriate base and solvent?

The base and solvent are not passive components; they actively participate in the catalytic cycle and influence reaction outcomes.

-

Role of the Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][10] Stronger bases can sometimes accelerate a sluggish reaction, but may also increase the rate of side reactions like protodeboronation.[3][4]

-

Solvent Systems: The solvent must solubilize the reagents and stabilize the catalytic species.[11][12] Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in a mixture with water, are standard.[4][13] The water co-solvent aids in dissolving the inorganic base and facilitates the formation of the active boronate species. For base-sensitive substrates, anhydrous conditions with a base like K₃PO₄ can be effective.[14]

Q4: How do the electronics and sterics of the boronic acid partner affect the reaction?

The properties of your boronic acid have a significant impact on the reaction's success.

-

Electronic Effects: Boronic acids bearing electron-donating groups generally react well, as they enhance the nucleophilicity of the organic fragment during transmetalation.[4] Conversely, those with strong electron-withdrawing groups can slow this step, leading to lower yields.[4][15]

-

Steric Hindrance: Ortho-substituted aryl boronic acids are notoriously difficult coupling partners. The steric bulk hinders the approach to the palladium center, impeding transmetalation and subsequent reductive elimination.[4] Overcoming this often requires higher temperatures, longer reaction times, and more active catalyst systems.[4]

Troubleshooting Guide: From Low Yield to High Success

This guide provides a systematic approach to diagnosing and solving common experimental issues.

| Problem | Probable Cause(s) | Recommended Solutions & Explanations |

| Low or No Yield / Incomplete Conversion | 1. Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst. The pyrimidine nitrogen can also bind to and inhibit the catalyst.[4][10] 2. Suboptimal Reaction Components: An incompatible combination of catalyst, ligand, base, or solvent is preventing the catalytic cycle from turning over efficiently.[4] 3. Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) before the reaction is a common, often overlooked issue.[4] | Systematically screen parameters. A logical screening is the most effective approach.[4][16] • Ensure Inert Conditions: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes. Use proper Schlenk techniques to maintain an inert atmosphere throughout the reaction.[4] • Screen Catalysts/Ligands: If Pd(PPh₃)₄ fails, switch to a more robust pre-catalyst like Pd(dppf)Cl₂ or a system with a bulky, electron-rich ligand (e.g., SPhos/Pd(OAc)₂).[6][7][8] • Optimize Base and Solvent: Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[4][14] • Verify Reagent Integrity: Always use fresh, high-purity boronic acid. Store it in a cool, dark, and dry place.[4] |

| Significant Side Product Formation | 1. Protodeboronation: The boronic acid reacts with a proton source (often water or trace acid) to cleave the C-B bond. This is accelerated by high temperatures.[4] 2. Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This competes with the desired cross-coupling.[4] 3. Dehalogenation: The 5-chloro group is replaced by a hydrogen atom. This often occurs via the formation of a palladium-hydride (Pd-H) species from the base or solvent.[7][13] | • To Minimize Protodeboronation: Use fresh boronic acid. Consider lowering the reaction temperature and screening milder bases.[4] • To Minimize Homocoupling: Ensure efficient cross-coupling by optimizing the catalyst system. Using a slight excess (1.1–1.2 equiv.) of the 5-chloropyrimidine can also suppress this side reaction.[4] • To Minimize Dehalogenation: Avoid alkoxide bases or alcohol solvents if dehalogenation is observed. Switch to a carbonate or phosphate base. Using specialized biarylphosphine ligands can also suppress this pathway.[7] |

| Inconsistent Results / Poor Reproducibility | 1. Variable Reagent Quality: Inconsistent purity of boronic acid or trace impurities in solvents can poison the catalyst.[4][12] 2. Inconsistent Inert Atmosphere: Even small amounts of oxygen can significantly impact the concentration of the active Pd(0) catalyst. 3. Base Heterogeneity: Solid bases like K₃PO₄ can have variable particle sizes, affecting their solubility and reactivity.[17] | • Standardize Reagent Sources: Use reagents from a reliable supplier. If issues persist, purify solvents before use. • Standardize Degassing Procedure: Implement a consistent and rigorous degassing protocol (e.g., three freeze-pump-thaw cycles or 30+ minutes of argon sparging). • Grind Your Base: Gently grinding solid inorganic bases like K₃PO₄ to a fine, consistent powder before use can improve reproducibility.[17] |

Data Presentation: Catalyst System Screening